Methyl 6-(aminomethyl)-4-iodopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(aminomethyl)-4-iodopyridine-2-carboxylate is a heterocyclic organic compound that contains a pyridine ring substituted with an iodine atom, an aminomethyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-4-iodopyridine-2-carboxylate typically involves the iodination of a pyridine derivative followed by the introduction of the aminomethyl group and the esterification of the carboxylic acid. One common method involves the following steps:
Iodination: The starting material, 6-methylpyridine-2-carboxylic acid, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Aminomethylation: The iodinated intermediate is then reacted with formaldehyde and ammonia or a primary amine to introduce the aminomethyl group.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)-4-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The aminomethyl group can be oxidized to form imines or reduced to form primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 6-(aminomethyl)-4-iodopyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-4-iodopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors in the body, modulating their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(aminomethyl)-4-bromopyridine-2-carboxylate
- Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate
- Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate
Uniqueness
Methyl 6-(aminomethyl)-4-iodopyridine-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can enhance interactions with biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
Molecular Formula |
C8H9IN2O2 |
---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H9IN2O2/c1-13-8(12)7-3-5(9)2-6(4-10)11-7/h2-3H,4,10H2,1H3 |
InChI Key |
SZWGMUDKUNKYAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.